2-acetyl-6-iodo-2H-indazole
Overview
Description
2-acetyl-6-iodo-2H-indazole is a compound with the molecular formula C9H7IN2O and a molecular weight of 286.07 . It is a solid at ambient temperature .
Synthesis Analysis
The synthesis of 2H-indazoles, such as 2-acetyl-6-iodo-2H-indazole, can be achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
2-acetyl-6-iodo-2H-indazole contains a total of 21 bonds; 14 non-H bonds, 11 multiple bonds, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 Pyrazole .Chemical Reactions Analysis
The chemical reactions involving 2H-indazoles have been studied extensively. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis
2-acetyl-6-iodo-2H-indazole is a solid at ambient temperature . It has a molecular weight of 286.07 .Scientific Research Applications
Medicinal Chemistry
2H-Indazoles have a wide variety of medicinal applications . They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Synthetic Chemistry
The synthesis of 2H-indazoles has been a topic of interest in recent years . Various strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . One such method involves a Cu (OAc)2-catalyzed reaction to form N–N bond in DMSO under O2 atmosphere .
Antiprotozoal Activity
2-Phenyl-2H-indazole derivatives have shown strong antiprotozoal activity . The biological assays revealed structural features that favor the antiprotozoal activity against three protozoans tested, e.g., electron withdrawing groups at the 2-phenyl ring .
Antifungal Activity
Some 2,3-diphenyl-2H-indazole derivatives have shown in vitro growth inhibition against Candida albicans and Candida glabrata . These compounds could potentially be used in the development of new antifungal drugs .
Anti-Inflammatory Activity
Selected indazole derivatives have been evaluated for their anti-inflammatory potential in silico and in vitro against human cyclooxygenase-2 (COX-2) . COX-2 is an enzyme responsible for inflammation and pain, so inhibiting it can have anti-inflammatory effects .
Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1)
Indazole derivatives have been used as inhibitors of FGFR1 , which plays a crucial role in cell differentiation and angiogenesis . One such compound, 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide, exhibited potent FGFR1 inhibitory activity .
Late-stage Functionalization
The late-stage functionalization of 2H-indazoles has been a topic of interest in recent years . This includes the C3-functionalization of 2H-indazoles through transition metal-catalyzed C–H activation or a radical pathway, transition metal-catalyzed ortho C2′–H functionalization of 2H-indazoles and remote C–H functionalization .
Anticancer Activity
Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . For example, niraparib has been widely used as an anticancer drug for the treatment of recurrent epithelial ovarian, fallopian tube or primary peritoneal, breast and prostate cancer .
Inhibitors of Tyrosine Kinase
Indazole derivatives have been used as inhibitors of tyrosine kinase . One such compound, pazopanib , is a tyrosine kinase inhibitor, which has been approved by the FDA for renal cell carcinoma .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(6-iodoindazol-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O/c1-6(13)12-5-7-2-3-8(10)4-9(7)11-12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAONZXHJZUAXAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C2C=CC(=CC2=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-acetyl-6-iodo-2H-indazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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